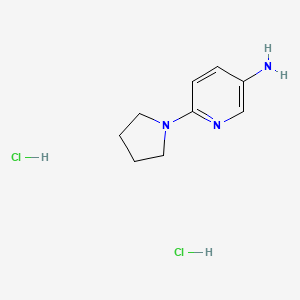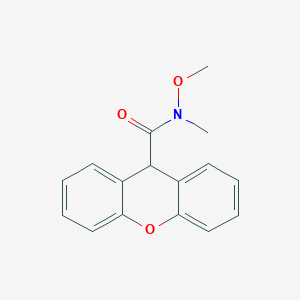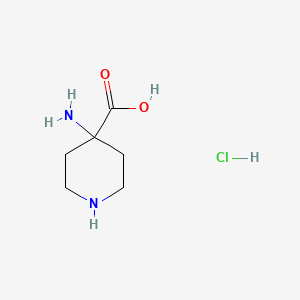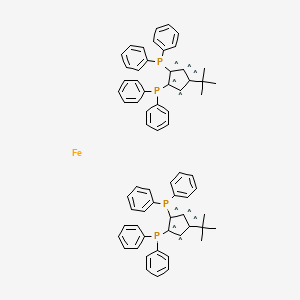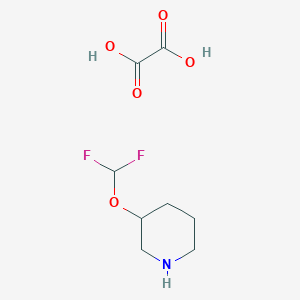
4-(t-Butyl)-1,2-bis(diphenylphosphino)-1'-(di-i-propylphosphino)ferrocene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(t-Butyl)-1,2-bis(diphenylphosphino)-1’-(di-i-propylphosphino)ferrocene is a complex organophosphorus compound that features a ferrocene backbone. This compound is notable for its unique structure, which includes a ferrocene core substituted with bulky phosphine ligands. The presence of these ligands imparts significant steric hindrance and electronic properties, making it a valuable compound in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(t-Butyl)-1,2-bis(diphenylphosphino)-1’-(di-i-propylphosphino)ferrocene typically involves the following steps:
Formation of the Ferrocene Core: The initial step involves the preparation of the ferrocene core, which can be synthesized by the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of Phosphine Ligands: The ferrocene core is then functionalized with phosphine ligands. This is achieved through a series of substitution reactions where the cyclopentadienyl rings are substituted with diphenylphosphino and di-i-propylphosphino groups.
Addition of t-Butyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Ferrocene: Large-scale production of ferrocene is carried out using iron(II) chloride and cyclopentadienyl anion.
Functionalization with Phosphine Ligands: The ferrocene is then functionalized with phosphine ligands using high-pressure reactors to ensure complete substitution.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain high-purity 4-(t-Butyl)-1,2-bis(diphenylphosphino)-1’-(di-i-propylphosphino)ferrocene.
化学反应分析
Types of Reactions
4-(t-Butyl)-1,2-bis(diphenylphosphino)-1’-(di-i-propylphosphino)ferrocene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine ligands to phosphine hydrides.
Substitution: The phosphine ligands can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of halogenated reagents and catalysts such as palladium or platinum complexes.
Major Products
Oxidation: Phosphine oxide derivatives.
Reduction: Phosphine hydrides.
Substitution: Various substituted ferrocene derivatives depending on the reagents used.
科学研究应用
4-(t-Butyl)-1,2-bis(diphenylphosphino)-1’-(di-i-propylphosphino)ferrocene has several scientific research applications:
Catalysis: It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions and hydrogenation processes.
Material Science: The compound is studied for its potential use in the development of advanced materials, including conductive polymers and molecular electronics.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of metal-based drugs.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of phosphine ligands with transition metals.
作用机制
The mechanism of action of 4-(t-Butyl)-1,2-bis(diphenylphosphino)-1’-(di-i-propylphosphino)ferrocene involves its ability to coordinate with transition metals. The phosphine ligands donate electron density to the metal center, stabilizing various oxidation states and facilitating catalytic processes. The ferrocene core provides additional stability and electronic properties, enhancing the overall reactivity of the compound.
相似化合物的比较
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Lacks the t-butyl and di-i-propylphosphino groups, resulting in different steric and electronic properties.
1,2-Bis(diphenylphosphino)ethane: A simpler phosphine ligand without the ferrocene core.
Triphenylphosphine: A common phosphine ligand used in various catalytic processes.
Uniqueness
4-(t-Butyl)-1,2-bis(diphenylphosphino)-1’-(di-i-propylphosphino)ferrocene is unique due to its combination of bulky phosphine ligands and a ferrocene core. This structure imparts significant steric hindrance and electronic properties, making it highly effective in specific catalytic applications where other ligands may not perform as well.
属性
InChI |
InChI=1S/C33H31P2.C11H18P.Fe/c1-33(2,3)26-24-31(34(27-16-8-4-9-17-27)28-18-10-5-11-19-28)32(25-26)35(29-20-12-6-13-21-29)30-22-14-7-15-23-30;1-9(2)12(10(3)4)11-7-5-6-8-11;/h4-25H,1-3H3;5-10H,1-4H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOYDHUOTZVTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)(C)[C]1[CH][C]([C]([CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H49FeP3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

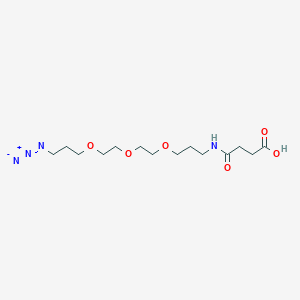
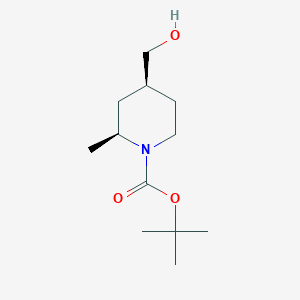
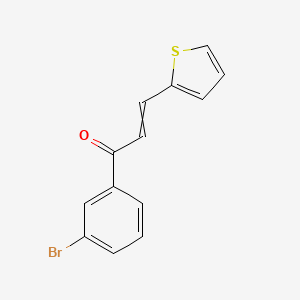
![3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6319469.png)
![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B6319492.png)
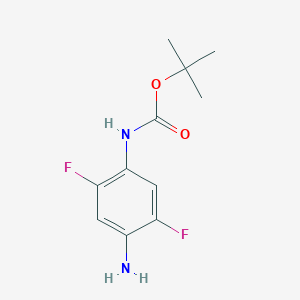
![(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B6319501.png)
